molecular formula C28H32N2O4S B4190799 N-benzyl-4-[2-(4-benzyl-1-piperidinyl)-2-oxoethoxy]-3-methylbenzenesulfonamide

N-benzyl-4-[2-(4-benzyl-1-piperidinyl)-2-oxoethoxy]-3-methylbenzenesulfonamide

Cat. No. B4190799
M. Wt: 492.6 g/mol
InChI Key: URGRGDYUHCCOEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-4-[2-(4-benzyl-1-piperidinyl)-2-oxoethoxy]-3-methylbenzenesulfonamide, also known as BZP, is a synthetic compound that belongs to the class of piperazines. It was first synthesized in the 1970s and has been used for various research applications, including as a probe for studying the serotonin system. BZP has also been investigated for its potential therapeutic uses in treating neurological disorders and as an analgesic.

Mechanism of Action

N-benzyl-4-[2-(4-benzyl-1-piperidinyl)-2-oxoethoxy]-3-methylbenzenesulfonamide acts as a partial agonist at the 5-HT2A receptor, which leads to an increase in the release of serotonin in the brain. This increase in serotonin levels is thought to be responsible for the compound's psychoactive effects, including its stimulant properties. This compound has also been shown to inhibit the reuptake of dopamine and norepinephrine, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including increasing heart rate, blood pressure, and body temperature. It has also been shown to increase the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine. This compound has been shown to have stimulant properties, including increased alertness, energy, and euphoria.

Advantages and Limitations for Lab Experiments

N-benzyl-4-[2-(4-benzyl-1-piperidinyl)-2-oxoethoxy]-3-methylbenzenesulfonamide has several advantages for use in lab experiments, including its ability to selectively target the 5-HT2A receptor and its relatively low toxicity. However, this compound also has several limitations, including its limited solubility in water and its potential for abuse.

Future Directions

There are several future directions for the study of N-benzyl-4-[2-(4-benzyl-1-piperidinyl)-2-oxoethoxy]-3-methylbenzenesulfonamide, including investigating its potential therapeutic uses in treating neurological disorders and as an analgesic. Further research is also needed to better understand the compound's mechanism of action and its effects on neurotransmitter systems. Additionally, the development of more selective and potent compounds that target the 5-HT2A receptor may lead to the development of new treatments for a variety of neurological disorders.

Scientific Research Applications

N-benzyl-4-[2-(4-benzyl-1-piperidinyl)-2-oxoethoxy]-3-methylbenzenesulfonamide has been used in scientific research to study the serotonin system and its role in various neurological disorders. It has been shown to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This compound has also been investigated for its potential use as an analgesic, as it has been shown to modulate pain perception in animal models.

properties

IUPAC Name

N-benzyl-4-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O4S/c1-22-18-26(35(32,33)29-20-25-10-6-3-7-11-25)12-13-27(22)34-21-28(31)30-16-14-24(15-17-30)19-23-8-4-2-5-9-23/h2-13,18,24,29H,14-17,19-21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGRGDYUHCCOEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2)OCC(=O)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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